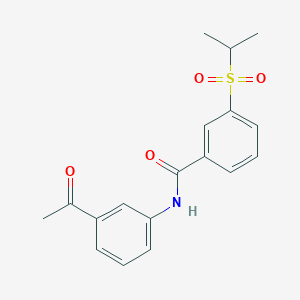
N-(3-acetylphenyl)-3-(isopropylsulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-acetylphenyl)-3-(isopropylsulfonyl)benzamide is a compound that belongs to the class of benzamide derivatives. These compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry. The structure of benzamide derivatives is characterized by a benzamide moiety, which can be further modified with various substituents to enhance or alter their chemical and biological properties.
Synthesis Analysis
The synthesis of benzamide derivatives typically involves acylation reactions, where an amine group is reacted with an acyl chloride or anhydride to form the corresponding benzamide. For example, the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives was achieved through direct acylation reactions of 2-amino-2-(naphthalen-1-yl)acetonitrile . Similarly, the reaction of N-(4-acetylphenyl)benzene sulphonamide derivatives with N,N-dimethylformamide dimethyl acetal (DMF-DMA) afforded acryloyl(phenyl)benzenesulfonamide derivatives . These methods can be adapted to synthesize N-(3-acetylphenyl)-3-(isopropylsulfonyl)benzamide by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of benzamide derivatives can be determined using X-ray diffraction techniques, which provide detailed information about the crystal system, lattice constants, and molecular conformation . Density functional theory (DFT) calculations are also commonly used to predict the molecular geometry and vibrational frequencies of these compounds in the ground state . For N-(3-acetylphenyl)-3-(isopropylsulfonyl)benzamide, similar analytical techniques would be employed to elucidate its molecular structure.
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions depending on their substituents. For instance, enaminonitriles derived from benzamide compounds can react with hydrazine hydrate or hydroxylamine to form pyrazolyl and isoxazolyl-phenyl benzenesulfonamide derivatives . The reactivity of these compounds towards different nucleophiles can lead to the formation of novel benzene sulfonamide compounds . The chemical reactivity of N-(3-acetylphenyl)-3-(isopropylsulfonyl)benzamide would be influenced by the presence of the isopropylsulfonyl group and could be explored through various nucleophilic and electrophilic reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The electronic properties, including HOMO and LUMO energies, and thermodynamic properties can be calculated using DFT . The molecular electrostatic potential (MEP) surface map can provide insights into the chemical reactivity of the molecule . Additionally, the antioxidant properties of these compounds can be determined using assays like the DPPH free radical scavenging test . For N-(3-acetylphenyl)-3-(isopropylsulfonyl)benzamide, these properties would need to be experimentally determined and could be predicted using computational methods.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Research on compounds structurally related to N-(3-acetylphenyl)-3-(isopropylsulfonyl)benzamide often focuses on their synthesis and chemical reactivity. For instance, studies have explored the synthesis of novel benzenesulfonamide derivatives through reactions involving acylsulfonamide derivatives and various nucleophiles, leading to a range of sulfonamide compounds with potential biological activities (Fahim & Shalaby, 2019). Other research has investigated the regioselective ortho-acetoxylation/methoxylation of benzamides via substrate-directed C–H activation, showcasing innovative approaches to functionalizing these compounds (Reddy et al., 2011).
Biological Evaluation
Some benzamide derivatives have been evaluated for their biological properties, including anticonvulsant activity. For example, 4-amino-N-(2,6-dimethylphenyl)benzamide demonstrated significant anticonvulsant effects in animal models, underscoring the therapeutic potential of certain benzamide compounds in treating seizures (Robertson et al., 1987). Another study on benzamides revealed their ability to either stimulate or inhibit the activity of nuclear ADP-ribosyltransferase, suggesting diverse and complex interactions with cellular enzymes (Jones et al., 1988).
Advanced Applications
Further research into benzamide derivatives includes their use in colorimetric sensing of fluoride anions, where certain benzamide compounds exhibited significant color changes in response to fluoride, highlighting their potential in chemical sensing applications (Younes et al., 2020). Additionally, the development of histone deacetylase inhibitors based on benzamide structures for potential cancer treatment has been a significant area of research, indicating the broad applicability of these compounds in medicinal chemistry (Zhou et al., 2008).
Eigenschaften
IUPAC Name |
N-(3-acetylphenyl)-3-propan-2-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4S/c1-12(2)24(22,23)17-9-5-7-15(11-17)18(21)19-16-8-4-6-14(10-16)13(3)20/h4-12H,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPZSKRRVOSRKLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-3-(isopropylsulfonyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![cyclobutyl((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2506457.png)



![2-[(4-tert-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B2506463.png)
![3-(2-methoxyphenyl)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}propanamide](/img/structure/B2506464.png)

![2-((2-(2-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-mesitylacetamide](/img/structure/B2506469.png)



![4-Amino-2-[(3R,6R)-2-oxo-6-(trifluoromethyl)piperidin-3-yl]-3H-isoindol-1-one](/img/structure/B2506475.png)
![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methyl-4-oxo-6-propyl-4H-chromen-7-yl propionate](/img/structure/B2506476.png)
